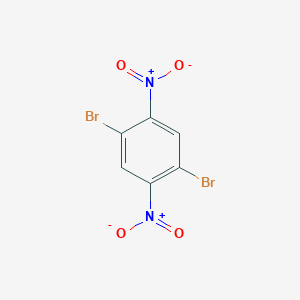

1,4-dinitro-2,5-dibromobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2O4/c7-3-1-5(9(11)12)4(8)2-6(3)10(13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTZEKUEAHGFIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)[N+](=O)[O-])Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305731 | |

| Record name | 1,4-Dibromo-2,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18908-08-2 | |

| Record name | 1,4-Dibromo-2,5-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18908-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromo-2,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated and Nitrated Aromatic Compounds Research

Halogenated and nitrated aromatic compounds form a cornerstone of synthetic organic chemistry, offering a rich platform for a wide array of chemical transformations. The presence of both halogen and nitro substituents on a benzene (B151609) ring imparts unique electronic properties that profoundly influence the molecule's reactivity. The nitro groups, being strong electron-withdrawing substituents, render the aromatic ring highly electron-deficient. This electronic characteristic is central to the compound's utility, making it susceptible to various chemical reactions.

The synthesis of 1,4-dinitro-2,5-dibromobenzene typically involves a multi-step process that begins with the bromination and subsequent nitration of benzene derivatives. A common route is the nitration of 1,4-dibromobenzene (B42075) using a mixture of concentrated nitric acid and sulfuric acid. The bromine atoms in 1,4-dibromobenzene direct the incoming nitro groups to the 2 and 5 positions, a regioselectivity governed by the electron-withdrawing nature of bromine.

The unique arrangement of two nitro groups and two bromine atoms on the benzene ring in this compound results in a molecule with a distinct reactivity profile. This positions it as a valuable subject of study within the broader research area of halogenated and nitrated aromatics, where understanding the interplay of different functional groups is key to designing novel synthetic strategies.

Significance As a Versatile Synthetic Intermediate for Complex Aromatic Architectures

Established Multi-Step Synthesis Pathways

The most common and well-established route to this compound begins with the bromination of benzene, followed by the regioselective nitration of the resulting 1,4-dibromobenzene (B42075). This sequence is crucial as the directing effects of the substituents at each stage control the final positions of the nitro and bromo groups on the aromatic ring.

Bromination of Benzene and its Derivatives

The introduction of bromine atoms onto an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). msu.edukhanacademy.org

In this type of reaction, a potent electrophile attacks the electron-rich pi system of the benzene ring. libretexts.org While benzene is aromatic and relatively stable, it can react with strong electrophiles. pressbooks.pub However, molecular bromine (Br₂) by itself is not electrophilic enough to react with benzene. rutgers.edulibretexts.org To initiate the reaction, a catalyst is required to increase the electrophilicity of the bromine. libretexts.orglibretexts.org

The mechanism proceeds in two main steps:

The electrophile attacks the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.edulibretexts.org

A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. libretexts.orgmasterorganicchemistry.com

To enhance the electrophilic character of bromine, a Lewis acid catalyst is employed. libretexts.orgquora.com Common catalysts for this purpose include iron (Fe) or iron(III) bromide (FeBr₃), and aluminum chloride (AlCl₃). rutgers.eduquora.com The Lewis acid interacts with a bromine molecule, polarizing the Br-Br bond and creating a more potent electrophile, which can be represented as Br⁺. libretexts.orgquora.com This activated bromine species is then readily attacked by the benzene ring. libretexts.org The catalyst is regenerated at the end of the reaction. rutgers.edu

Interactive Data Table: Catalysts in Benzene Bromination

| Catalyst | Role | Key Feature |

| Iron (Fe) / Iron(III) Bromide (FeBr₃) | Lewis acid | Polarizes the Br-Br bond to create a stronger electrophile. rutgers.eduquora.com |

| Aluminum Chloride (AlCl₃) | Lewis acid | Activates the halogen to make it a very strong electrophile. libretexts.orgquora.com |

The initial bromination of benzene typically yields a mixture of brominated products. To obtain 1,4-dibromobenzene, reaction conditions can be optimized.

Regioselective Nitration of 1,4-Dibromobenzene

Once 1,4-dibromobenzene is obtained, the next step is the introduction of two nitro groups. The existing bromine atoms on the benzene ring direct the position of the incoming nitro groups.

The nitration of 1,4-dibromobenzene is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). byjus.com This combination is often referred to as "mixed acid." rushim.ru The temperature of the reaction must be carefully controlled to prevent over-nitration and the formation of unwanted byproducts. byjus.comchemguide.co.uk For instance, one synthetic procedure involves dissolving 1,4-dibromobenzene in dichloroethane and then slowly adding a pre-mixed solution of concentrated nitric and sulfuric acids while maintaining the temperature between 20-30°C. google.com

In the mixed acid system, sulfuric acid is a stronger acid than nitric acid. Therefore, sulfuric acid protonates the nitric acid. byjus.comorgoreview.com This protonated nitric acid is unstable and loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺). byjus.comnumberanalytics.comlibretexts.org

The generation of the nitronium ion is a crucial step, as it is a powerful electrophile that can attack the deactivated benzene ring of 1,4-dibromobenzene. masterorganicchemistry.comnumberanalytics.com The bromine atoms are electron-withdrawing and deactivating, making the ring less reactive towards electrophilic attack than benzene itself. msu.edu However, they are ortho-, para-directing. In the case of 1,4-dibromobenzene, the positions ortho to each bromine atom are the 2, 3, 5, and 6 positions. Due to the directing effect of the two bromine atoms, the incoming nitro groups are directed to the 2 and 5 positions, resulting in the formation of this compound.

Interactive Data Table: Reagents in the Nitration of 1,4-Dibromobenzene

| Reagent | Formula | Role |

| Nitric Acid | HNO₃ | Source of the nitro group. byjus.com |

| Sulfuric Acid | H₂SO₄ | Catalyst; facilitates the formation of the nitronium ion. byjus.comnumberanalytics.com |

| 1,4-Dibromobenzene | C₆H₄Br₂ | Starting material to be nitrated. |

Influence of Substituents on Nitration Regioselectivity

The regiochemical outcome of the nitration of substituted benzenes is dictated by the electronic properties of the substituents already present on the aromatic ring. In the synthesis of this compound, which typically proceeds through the dinitration of 1,4-dibromobenzene, the directing effects of the bromine atoms and subsequently the introduced nitro group are paramount.

The second nitration is where the interplay of substituent effects becomes more complex. The starting material for this step is 2,5-dibromonitrobenzene, which now has two deactivating bromine atoms and a strongly deactivating and meta-directing nitro group. The nitro group's powerful electron-withdrawing nature further deactivates the ring, making the second nitration more challenging than the first. The directing effects of the three substituents must be considered. The two bromine atoms direct ortho and para, while the nitro group directs meta. The positions open for substitution are 3, 4, and 6. The position ortho to the nitro group (position 3) and the position para to one of the bromine atoms (position 4) are the most likely sites for the second nitration. Infrared analysis of the dinitration products of 2,5-dibromonitrobenzene has been used to study the resulting isomer distribution. nih.gov Ultimately, the synthesis aims to produce this compound, indicating that the second nitro group is introduced at the 4-position. This outcome is influenced by the combined directing effects of the substituents and the reaction conditions employed.

Advanced and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of advanced and green chemistry approaches for the preparation of this compound, focusing on catalytic methods, biocatalysis, microwave assistance, and solvent-free conditions.

| Catalyst | Substrate | Product | Temperature (°C) | Yield (%) | Reference |

| H-Y Zeolite | 1,4-Dibromobenzene | This compound | 25 | 68-72 | nih.gov |

Biocatalytic Nitration using Engineered Enzymes

Biocatalysis represents a frontier in green chemistry, utilizing enzymes to perform chemical transformations with high selectivity under mild conditions. nih.gov Engineered enzymes, particularly from the cytochrome P450 family, have been investigated for their potential in aromatic nitration. nih.govnih.gov For example, the P450 enzyme TxtE is known to catalyze the direct nitration of L-tryptophan. ucf.edunih.gov The mechanism of these enzymes often involves the generation of a reactive nitrating species at the enzyme's active site. nih.govucf.edu Peroxidases are another class of enzymes that have been studied for their ability to catalyze the nitration of phenolic compounds. nih.govucf.edu

While the application of biocatalysis to the synthesis of a wide range of nitroaromatic compounds is an area of active research, the specific biocatalytic synthesis of this compound using engineered enzymes has not been extensively reported. The development of enzymes with the required substrate specificity and efficiency for the dinitration of dibrominated benzenes remains a challenge and a target for future research. The potential benefits, including high regioselectivity and reduced environmental impact, make this a compelling avenue for exploration.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has gained traction as a method to accelerate reaction rates and improve yields. caltech.edu The application of microwave irradiation can lead to rapid heating of the reaction mixture, often resulting in shorter reaction times compared to conventional heating methods. In the context of synthesizing this compound, a microwave-assisted approach for the nitration of 1,4-dibromobenzene has been reported. This method utilizes acetyl nitrate (B79036) as the nitrating agent and can achieve yields in the range of 70-78%. nih.gov While effective in reducing reaction times to 1-2 hours, this technique requires specialized microwave equipment. nih.gov

| Method | Nitrating Agent | Yield (%) | Reaction Time | Reference |

| Microwave-Assisted | Acetyl Nitrate | 70-78 | 1-2 hours | nih.gov |

Solvent-Free Bromination Protocols

Solvent-free reactions are a cornerstone of green chemistry, as they eliminate the environmental and safety hazards associated with volatile organic solvents. In the synthesis pathway of this compound, the initial bromination of a precursor is a key step. Solvent-free bromination protocols have been developed for aromatic compounds. One such method involves the solid-state reaction using iron(III) bromide (FeBr₃) as both a catalyst and a bromine carrier to produce 1,4-dibromobenzene with an efficiency of 80%. nih.gov This approach not only avoids the use of solvents but can also lead to simpler work-up procedures and a reduction in waste generation.

Chemical Reactivity and Mechanistic Investigations of 1,4 Dinitro 2,5 Dibromobenzene

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic π system. However, in the case of 1,4-dinitro-2,5-dibromobenzene, the presence of two powerful electron-withdrawing nitro groups significantly deactivates the ring towards electrophilic attack.

Susceptibility to Further Substitution by Electrophiles

The aromatic ring of this compound is highly deactivated due to the presence of two nitro groups and two bromine atoms. These substituents withdraw electron density from the ring, making it much less nucleophilic and therefore less susceptible to attack by electrophiles. libretexts.org Standard electrophilic aromatic substitution reactions, such as further nitration or halogenation, would require extremely harsh conditions and are generally not facile. The deactivating nature of the existing substituents raises the activation energy for the formation of the cationic carbocation intermediate (the arenium ion or Wheland intermediate) that is central to the EAS mechanism. libretexts.orgmasterorganicchemistry.com Consequently, forcing conditions could lead to decomposition or side reactions rather than the desired substitution.

Theoretical Studies on EAS Regiochemistry

Theoretical studies would predict that any potential electrophilic attack on this compound would be directed to the remaining unsubstituted positions (carbons 3 and 6). The directing effects of the substituents would be in competition. The two nitro groups are meta-directing, and the two bromine atoms are ortho-, para-directing.

Considering the positions available for substitution (C3 and C6):

Position 3 is ortho to one bromine (activating, directing) and one nitro group (deactivating, meta-directing), and meta to the other nitro group (deactivating, meta-directing) and the other bromine (activating, directing).

Position 6 is also ortho to one bromine and one nitro group, and meta to the other nitro group and bromine.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The highly electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this type of reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group. strath.ac.uk The strong electron-withdrawing nitro groups are crucial as they stabilize the negatively charged intermediate formed during the reaction. masterorganicchemistry.comstrath.ac.uk

Replacement of Halogen Atoms by Nucleophiles (e.g., Amines, Thiols)

The bromine atoms in this compound can be displaced by a variety of nucleophiles. The nitro groups, being ortho and para to the bromine atoms, provide the necessary electronic stabilization for the substitution to occur.

Reaction with Amines: Primary and secondary amines readily react with this compound to replace one or both bromine atoms. These reactions are fundamental in the synthesis of more complex molecules. For instance, reaction with an excess of an amine (RNH₂) could lead to the formation of N,N'-disubstituted-2,5-dinitro-1,4-phenylenediamine.

Reaction with Thiols: Thiolates (RS⁻), being potent nucleophiles, can also displace the bromine atoms to form thioethers. These reactions are typically carried out in the presence of a base to deprotonate the thiol, thus increasing its nucleophilicity.

Below is a table summarizing representative SNAr reactions of this compound.

| Nucleophile | Reagent Example | Product Type |

| Amine | Aniline (B41778) (C₆H₅NH₂) | N-Aryl-2,5-dinitro-4-bromoaniline |

| Thiol | Sodium thiophenoxide (C₆H₅SNa) | 2,5-Dinitro-1,4-bis(phenylthio)benzene |

| Alkoxide | Sodium methoxide (B1231860) (CH₃ONa) | 4-Bromo-1-methoxy-2,5-dinitrobenzene |

Proposed Mechanisms for SNAr Reactions (e.g., Meisenheimer Complexes)

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway. strath.ac.uk

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing a leaving group (in this case, bromine). This step is typically the rate-determining step. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or σ-complex. wikipedia.orgbris.ac.uk The negative charge is delocalized over the aromatic ring and, most importantly, onto the ortho and para nitro groups, which provides significant stabilization. wikipedia.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (bromide ion). This second step is usually fast.

Recent studies and computational analyses have suggested that for some systems, the SNAr reaction may proceed through a concerted (cSNAr) pathway rather than a stepwise mechanism involving a stable Meisenheimer intermediate. strath.ac.ukbris.ac.uk In a concerted mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state. However, for highly activated systems with good leaving groups and strong nucleophiles, the stepwise mechanism with a distinct Meisenheimer intermediate is still widely accepted. bris.ac.uknih.gov The intense colors often observed during SNAr reactions are frequently attributed to the formation of these colored Meisenheimer complexes. wikipedia.org

Reduction Reactions of Nitro Groups

The nitro groups of this compound can be reduced to amino groups (—NH₂), providing a pathway to various diamino compounds. wikipedia.org The choice of reducing agent is critical and can allow for either partial or complete reduction of the nitro groups.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a very effective method. wikipedia.orgcommonorganicchemistry.com A key consideration when using Pd/C is the potential for competitive dehalogenation (removal of the bromine atoms). commonorganicchemistry.com Raney nickel is often preferred for substrates containing halogens to minimize this side reaction. commonorganicchemistry.com

Metal/Acid Reductions: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl), or tin(II) chloride (SnCl₂) are classic methods for nitro group reduction. commonorganicchemistry.com These methods are generally robust and tolerate a variety of other functional groups.

Sulfide (B99878) Reductions: Using reagents like sodium sulfide (Na₂S), ammonium (B1175870) sulfide ((NH₄)₂S), or sodium hydrosulfite (Na₂S₂O₄) can offer selectivity. wikipedia.orgstackexchange.com Under specific conditions, these reagents can sometimes selectively reduce one nitro group in a polynitro compound. stackexchange.com

The full reduction of both nitro groups in this compound yields 2,5-dibromo-1,4-benzenediamine, a valuable building block in organic synthesis. sigmaaldrich.com

The following table outlines common reduction methods and their outcomes.

| Reducing Agent | Conditions | Product | Notes |

| H₂/Raney Ni | Ethanol (B145695), pressure | 2,5-Dibromo-1,4-benzenediamine | Minimizes dehalogenation compared to Pd/C. commonorganicchemistry.com |

| Fe/HCl | Reflux | 2,5-Dibromo-1,4-benzenediamine | A classic, cost-effective industrial method. commonorganicchemistry.com |

| SnCl₂/HCl | Ethanol | 2,5-Dibromo-1,4-benzenediamine | A milder alternative to Fe/HCl. commonorganicchemistry.com |

| Na₂S/H₂O or (NH₄)₂S | Varies | 4-Bromo-2,5-dinitroaniline (potential for selectivity) | Can sometimes achieve selective monoreduction. stackexchange.com |

Conversion to Amino Groups

The nitro groups of this compound are readily converted into amino groups through reduction reactions. This transformation is a common and crucial step in the synthesis of various derivative compounds. One established method involves the use of stannous chloride (SnCl₂) in an acidic medium. nih.gov For instance, treating this compound with a solution of SnCl₂ dihydrate in ethanol and hydrochloric acid, followed by heating, effectively reduces both nitro groups to yield 2,5-dibromobenzene-1,4-diamine. nih.gov The successful conversion is confirmed by spectroscopic analysis, specifically the disappearance of the characteristic infrared (IR) stretching signals for the nitro group. nih.gov Other reducing agents, such as hydrogen gas in the presence of a catalyst or various metal hydrides, can also be employed for this purpose.

Catalytic Hydrogenation and Metal Hydride Reduction Pathways

Catalytic hydrogenation is a widely used industrial process for the reduction of nitroarenes. This method involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst. google.commdpi.com Catalysts such as platinum, palladium, nickel, rhodium, or ruthenium are effective for this transformation. google.com For halogenated nitroaromatics, a key challenge is preventing dehalogenation (the removal of halogen atoms) as a side reaction. This can be mitigated by using inhibitors like thiophene (B33073) or by employing modified catalysts, such as sulphided platinum on charcoal or Raney nickel catalysts modified with metals like molybdenum and cobalt. google.comgoogle.com The process is typically carried out with the molten nitro compound or in a suitable solvent. google.comgoogle.com

Metal hydrides offer an alternative pathway for the reduction of nitro groups. uop.edu.pk Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) function by transferring a hydride ion (H⁻) to the electrophilic carbon of the nitro group's nitrogen atom. uop.edu.pkdalalinstitute.com LiAlH₄ is a very powerful reducing agent capable of reducing a wide variety of functional groups, but it reacts violently with water and requires anhydrous solvents like ether. uop.edu.pk Sodium borohydride is a milder and more selective reagent that can be used in aqueous or alcoholic solutions. uop.edu.pk The general mechanism involves the nucleophilic attack of the hydride, leading to the formation of an intermediate which, upon protonation (typically during workup with water or acid), yields the amine. dalalinstitute.com

Isolation and Characterization of Reduction Products (e.g., 1,4-Diamino-2,5-dibromobenzene)

The primary product from the reduction of this compound is 1,4-diamino-2,5-dibromobenzene, also known as 2,5-dibromo-1,4-phenylenediamine. nih.govnih.gov In a typical laboratory synthesis using tin(II) chloride, the product precipitates from the reaction mixture as a solid after neutralization. nih.gov It can then be isolated by filtration and purified by washing with distilled water to remove inorganic salts. nih.gov This method has been reported to produce the diamine product in high yield (e.g., 91%). nih.gov

The characterization of 1,4-diamino-2,5-dibromobenzene relies on standard analytical techniques. The successful reduction is primarily confirmed by infrared (IR) spectroscopy, which shows the absence of strong absorption bands around 1505 cm⁻¹ and 1346 cm⁻¹, characteristic of the asymmetric and symmetric stretching vibrations of the NO₂ group, respectively. nih.gov The structure and purity can be further confirmed using nuclear magnetic resonance (NMR) spectroscopy and by its melting point. This diamine serves as a valuable building block in further syntheses, such as for creating Schiff base derivatives or as a monomer in the production of advanced materials like covalent organic frameworks (COFs). nih.gov

Table 1: Properties of 1,4-Diamino-2,5-dibromobenzene

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₆Br₂N₂ | nih.gov |

| Molecular Weight | 265.93 g/mol | nih.gov |

| Appearance | Solid | nih.gov |

| CAS Number | 25462-61-7 | nih.gov |

Electronic Effects and Reaction Kinetics

Influence of Strong Electron-Withdrawing Nitro Groups

The two nitro (–NO₂) groups exert a profound influence on the reactivity of the benzene (B151609) ring. As powerful electron-withdrawing groups, they significantly decrease the electron density of the aromatic system through both inductive and resonance effects. libretexts.org This electron deficiency, or high electrophilicity, makes the ring highly susceptible to nucleophilic attack but deactivates it towards electrophilic substitution. The strong polar character imparted by the nitro groups also results in high dipole moments for nitro compounds. libretexts.org Furthermore, the presence of multiple nitro groups on an aromatic ring enables the formation of colored "charge-transfer" complexes with electron-rich aromatic hydrocarbons. libretexts.org In reactions like the oxidation of substituted toluenes, the presence of at least two strong electron-withdrawing groups, such as nitro groups, is a prerequisite for certain synthetic procedures to be effective. psu.edu

Halogen Atom Effects on Reactivity and Stability

The bromine atoms in this compound also play a critical role in its chemical reactivity. Halogens are electron-withdrawing through induction but can be electron-donating through resonance. In this highly substituted ring, their primary effect is to act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The carbon-halogen (C-X) bond strength is a key factor influencing the rate of these reactions. rsc.org The presence of halogens can also influence the electron density around the ring, which can affect the reactivity at other sites. frontiersin.org In some contexts, halogen atoms can stabilize reactive intermediates like oxocarbenium ions through hyperconjugation or through-space electrostatic interactions. nih.gov The interplay between the deactivating nitro groups and the directing effects of the halogens determines the regioselectivity of any further substitution reactions.

Studies on Reaction Rates and Equilibria

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1,4-Diamino-2,5-dibromobenzene |

| This compound |

| 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene |

| 2,5-Dibromo-1,4-phenylenediamine |

| 2,5-dibromobenzene-1,4-diamine |

| Cobalt |

| Dimethylformamide |

| Ether |

| Ethanol |

| Hydrochloric acid |

| Hydrogen |

| Lithium aluminum hydride |

| Molybdenum |

| Nickel |

| Palladium |

| Platinum |

| Rhodium |

| Ruthenium |

| Sodium borohydride |

| Stannous chloride |

| Sulphided platinum |

| Thiophene |

Spectroscopic Characterization and Structural Elucidation of 1,4 Dinitro 2,5 Dibromobenzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. emerypharma.com For 1,4-dinitro-2,5-dibromobenzene, both one-dimensional (¹H, ¹³C) and two-dimensional NMR methods are employed for a complete structural assignment.

The ¹H NMR spectrum provides information about the chemical environment of protons within a molecule. The this compound molecule (C₆H₂Br₂N₂O₄) possesses a high degree of symmetry. nih.gov The benzene (B151609) ring is substituted with two bromine atoms and two nitro groups in a para- and meta-arrangement relative to each other, respectively. This substitution pattern results in the two protons on the aromatic ring being chemically and magnetically equivalent.

Consequently, the ¹H NMR spectrum of this compound is expected to be very simple, displaying a single sharp signal (a singlet) for these two equivalent protons. The electron-withdrawing nature of the two nitro groups and the two bromine atoms significantly deshields the aromatic protons, causing their resonance to appear at a relatively high chemical shift (downfield). While specific reported values can vary slightly based on the solvent and instrument, the signal for these protons is anticipated in the downfield region of the aromatic spectrum. The integration of this singlet would correspond to two protons, confirming the presence of the two equivalent hydrogens on the benzene ring. vaia.comresearchgate.net

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|

¹³C NMR spectroscopy is used to determine the carbon skeleton of a molecule. udel.edu Due to the low natural abundance of the ¹³C isotope, these spectra are typically recorded as proton-decoupled, meaning each unique carbon atom appears as a single line. udel.edu

The symmetry of this compound means that its six aromatic carbon atoms exist in only three distinct chemical environments. Therefore, the proton-decoupled ¹³C NMR spectrum is expected to show three signals. vaia.com

C-Br: Two equivalent carbons directly bonded to bromine atoms.

C-NO₂: Two equivalent carbons directly bonded to nitro groups.

C-H: Two equivalent carbons directly bonded to hydrogen atoms.

The chemical shifts of these carbons are influenced by the electronegativity of the attached substituents. Carbons bonded to the electronegative nitro and bromo groups are deshielded and appear at a lower field (higher ppm value) compared to the proton-bearing carbons. organicchemistrydata.org The carbon attached to the nitro group is generally expected to be the most deshielded.

Table 2: Predicted ¹³C NMR Resonances for this compound

| Signal | Predicted Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| 1 | ~145-155 | C-NO₂ |

| 2 | ~130-140 | C-H |

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms, which is particularly useful for more complex structures but can also confirm assignments for simpler molecules. emerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). In the case of this compound, since there is only a single, isolated proton environment, a COSY spectrum would show no cross-peaks. This absence of correlation peaks confirms that the protons are not coupled to any other non-equivalent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons to which they are attached. libretexts.org For this compound, an HMQC or HSQC spectrum would display a single cross-peak. This peak would correlate the proton signal with the ¹³C NMR signal assigned to the C-H carbons, definitively linking the proton and carbon frameworks. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations, typically over two to three bonds (²JCH and ³JCH), between protons and carbons. emerypharma.com This is extremely useful for identifying quaternary (non-protonated) carbons. For this molecule, the proton signal would show correlations to multiple carbons:

A two-bond correlation (²JCH) to the adjacent C-Br carbon.

A two-bond correlation (²JCH) to the adjacent C-NO₂ carbon.

A three-bond correlation (³JCH) to the other C-H carbon across the ring. These correlations would provide unambiguous confirmation of the entire molecular structure and the assignment of all three carbon signals. emerypharma.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups and molecular vibrations within a compound. researchgate.net For a molecule to be IR active, a vibration must cause a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. americanpharmaceuticalreview.com

FT-IR spectroscopy is highly effective for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The spectrum of this compound is characterized by strong absorptions corresponding to the nitro groups.

Key expected vibrational bands include:

Aromatic C-H Stretching: A weak to medium band typically appearing above 3000 cm⁻¹.

Asymmetric NO₂ Stretching: A very strong band typically found in the 1520-1560 cm⁻¹ region for aromatic nitro compounds. researchgate.net

Symmetric NO₂ Stretching: A strong band usually observed between 1340-1370 cm⁻¹. researchgate.net

Aromatic C=C Stretching: One or more medium to weak bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: Typically found in the 800-900 cm⁻¹ range.

C-Br Stretching: Usually appears as a strong band in the far-infrared region, typically below 700 cm⁻¹.

Table 3: Characteristic FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| >3000 | Weak/Medium | Aromatic C-H Stretch |

| ~1540 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| 1400-1600 | Medium | Aromatic C=C Stretch |

| ~850 | Medium | C-N Stretch |

FT-Raman spectroscopy provides complementary information to FT-IR. researchgate.net Symmetric vibrations and vibrations of non-polar bonds often produce strong signals in Raman spectra. For this compound, the symmetric stretching vibration of the nitro groups is expected to be a prominent feature. researchgate.net The vibrations of the substituted benzene ring are also typically strong and well-defined.

Key expected Raman shifts include:

Aromatic C-H Stretching: A strong band typically above 3000 cm⁻¹.

Aromatic Ring Stretching: Strong bands in the 1550-1610 cm⁻¹ region.

Symmetric NO₂ Stretching: A very strong and characteristic band, often found around 1350 cm⁻¹.

C-Br Stretching: A strong band in the lower frequency region.

Table 4: Characteristic FT-Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| >3000 | Strong | Aromatic C-H Stretch |

| ~1580 | Strong | Aromatic Ring Stretch |

| ~1350 | Very Strong | Symmetric NO₂ Stretch |

Comparative Vibrational Analysis

The introduction of substituents onto a benzene ring alters its symmetry, which in turn affects the number and frequency of IR and Raman active vibrational bands. libretexts.org In this compound, the heavy bromine atoms and the strongly electron-withdrawing nitro groups significantly perturb the ring's vibrational frequencies compared to unsubstituted benzene or simpler di-substituted benzenes like 1,4-dibromobenzene (B42075). researchgate.netresearchgate.net

Key vibrational modes for this compound include:

NO₂ Stretching: The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations. These are typically strong bands in the IR spectrum and their exact frequencies are sensitive to the electronic environment.

C-Br Stretching: The carbon-bromine stretching vibration appears in the lower frequency region of the spectrum.

C-H Stretching and Bending: Vibrations associated with the two remaining aromatic C-H bonds.

Ring Vibrations: The characteristic stretching and deformation modes of the benzene ring skeleton.

A comparative analysis helps in the precise assignment of these bands. For instance, comparing the spectrum of this compound with that of 1,4-dibromobenzene would highlight the bands originating from the NO₂ groups. Similarly, comparison with dinitrobenzene isomers can clarify the impact of the substituent positioning on the vibrational coupling within the molecule. hpst.cznist.gov

Table 1: Illustrative Comparative Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | 1,4-Dibromobenzene (Illustrative) | 1,3-Dinitrobenzene (B52904) (Illustrative) | This compound (Expected Range) |

|---|---|---|---|

| NO₂ Asymmetric Stretch | N/A | ~1540 | 1530-1560 |

| NO₂ Symmetric Stretch | N/A | ~1350 | 1340-1360 |

| C-H Stretch | ~3090 | ~3100 | 3090-3120 |

| C-C Ring Stretch | ~1570, ~1470 | ~1600, ~1480 | ~1580, ~1460 |

Note: This table is illustrative, based on typical frequency ranges for the specified functional groups and structures. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. libretexts.org

Electronic Absorption Spectra in Various Solvents

The electronic absorption spectrum of this compound is influenced by the solvent in which it is dissolved. This phenomenon, known as solvatochromism, is caused by the differential solvation of the molecule's ground and excited states. koreascience.kr The polarity of the solvent can alter the energy gap between these states, leading to a shift in the wavelength of maximum absorption (λmax). sciencepublishinggroup.comresearchgate.netnih.gov

Generally, in non-polar solvents like hexane (B92381) or cyclohexane, the spectrum reveals the molecule's electronic transitions with minimal interference from solute-solvent interactions. ajol.info In polar solvents such as ethanol (B145695) or dimethylformamide (DMF), interactions like dipole-dipole forces can stabilize the excited state differently than the ground state, often resulting in a shift of the absorption bands. sciencepublishinggroup.comajol.info For compounds with significant charge separation in the excited state, an increase in solvent polarity typically causes a bathochromic shift (a shift to longer wavelengths). koreascience.kr

Table 2: Hypothetical UV-Vis Absorption Data for this compound in Different Solvents

| Solvent | Polarity | λmax (nm) | Type of Shift (Relative to Hexane) |

|---|---|---|---|

| Hexane | Non-polar | 295 | - |

| Chloroform | Intermediate | 302 | Bathochromic |

| Ethanol | Polar Protic | 308 | Bathochromic |

Note: This table is a hypothetical representation to illustrate the concept of solvatochromism. The λmax values are estimated based on trends for similar aromatic nitro compounds.

Correlation with Electronic Transitions (e.g., Charge Transfer)

The UV-Vis absorption bands of this compound arise from specific electronic transitions. The primary transitions for aromatic compounds are typically π→π* and n→π*. koreascience.kr

π→π Transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are usually high-intensity absorptions.

n→π Transitions:* These are lower-intensity transitions resulting from the excitation of a non-bonding electron (from the oxygen atoms of the nitro groups) to a π* antibonding orbital.

In this compound, the benzene ring acts as a π-electron donor, while the two nitro groups are strong electron-withdrawing groups. This donor-acceptor structure facilitates intramolecular charge transfer (CT) upon electronic excitation. researchgate.net The CT transition involves the movement of electron density from the benzene ring (donor) to the nitro groups (acceptors). This type of transition is highly sensitive to the electronic nature of the substituents and the solvent environment. dtu.dk The presence of bromine atoms further modifies the electronic landscape through their inductive and resonance effects. The absorption band associated with this charge transfer character is often responsible for the longest wavelength absorption in the spectrum.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures mass with very high accuracy (typically to several decimal places). libretexts.org This precision allows for the unambiguous determination of a molecule's elemental formula. While low-resolution mass spectrometry might identify two different molecules as having the same nominal mass, HRMS can distinguish between them based on their exact masses, which differ due to the mass defects of their constituent atoms. libretexts.orgscispace.com

For this compound (C₆H₂Br₂N₂O₄), the theoretical exact mass can be calculated using the precise masses of the most abundant isotopes. nih.gov Comparing this theoretical value with the experimentally measured mass from an HRMS analysis confirms the molecular formula. chemrxiv.org

Table 3: HRMS Data for Molecular Formula Confirmation of C₆H₂Br₂N₂O₄

| Atom | Isotope | Exact Mass (Da) | Number of Atoms | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.00000 | 6 | 72.00000 |

| Hydrogen | ¹H | 1.00783 | 2 | 2.01566 |

| Bromine | ⁷⁹Br | 78.91834 | 2 | 157.83668 |

| Nitrogen | ¹⁴N | 14.00307 | 2 | 28.00614 |

| Oxygen | ¹⁶O | 15.99491 | 4 | 63.97964 |

| Total | | | | 323.83812 |

The calculated monoisotopic mass for C₆H₂⁷⁹Br₂N₂O₄ is 323.8381 Da. An experimental HRMS measurement yielding a mass extremely close to this value would serve as strong evidence for the proposed molecular formula. libretexts.org

Isotopic Pattern Analysis for Bromine Atom Identification

A key feature in the mass spectrum of a bromine-containing compound is the distinctive pattern caused by bromine's naturally occurring isotopes: ⁷⁹Br and ⁸¹Br. These two isotopes have nearly equal abundance (approximately a 1:1 ratio). libretexts.orgyoutube.com

For a molecule containing two bromine atoms, like this compound, the molecular ion region of the mass spectrum will exhibit a characteristic triplet of peaks:

M peak: Corresponds to the ion containing two ⁷⁹Br atoms.

[M+2] peak: Corresponds to the ion containing one ⁷⁹Br and one ⁸¹Br atom.

[M+4] peak: Corresponds to the ion containing two ⁸¹Br atoms.

The statistical probability of these combinations results in a relative intensity ratio for the M, [M+2], and [M+4] peaks of approximately 1:2:1 . youtube.comsavemyexams.comvaia.com This unique isotopic signature is a definitive indicator for the presence of two bromine atoms in the molecule.

Table 4: Expected Isotopic Pattern for the Molecular Ion of this compound

| Ion Species | Isotopic Composition | Relative Mass | Expected Relative Intensity |

|---|---|---|---|

| M | [C₆H₂⁷⁹Br₂N₂O₄]⁺ | M | 1 |

| M+2 | [C₆H₂⁷⁹Br⁸¹BrN₂O₄]⁺ | M+2 | 2 |

Crystallographic Analysis and Solid State Architectural Design

Single-Crystal X-ray Diffraction (XRD) Studies

Single-crystal X-ray diffraction is the definitive method for elucidating the atomic-level structure of crystalline solids. This technique provides precise data on molecular geometry, conformational preferences, and the manner in which molecules pack to form a crystal lattice.

The molecular structure of 1,4-dinitro-2,5-dibromobenzene is characterized by a high degree of symmetry . The central benzene (B151609) ring is planar, with two bromine atoms and two nitro groups attached. The nitro groups are powerful electron-withdrawing substituents, which significantly influences the electronic properties of the aromatic ring . Conformational analysis focuses on the orientation of the nitro groups relative to the plane of the benzene ring. While there is some rotational freedom around the C-N bonds, in the solid state, these groups typically exhibit a specific torsion angle to minimize steric hindrance and maximize favorable intermolecular interactions.

Table 1: Representative Molecular Geometry Parameters for this compound Note: The following table contains typical bond lengths and angles for constituent chemical bonds. Exact values are determined experimentally via XRD.

| Parameter | Typical Value |

|---|---|

| C-C (aromatic) Bond Length | 1.39 Å |

| C-H Bond Length | 0.95 Å |

| C-Br Bond Length | 1.90 Å |

| C-N Bond Length | 1.47 Å |

| N-O Bond Length | 1.21 Å |

| C-C-C Bond Angle | 120° |

| O-N-O Bond Angle | ~125° |

The crystal packing of this compound is not arbitrary; it is directed by a hierarchy of intermolecular forces. The interplay of these forces guides the self-assembly of the molecules into highly organized, well-defined one- or two-dimensional patterns, such as tapes, sheets, or networks . The specific arrangement is quantitatively described by the unit cell parameters and the space group symmetry, which are determined through XRD analysis.

| Parameter | Description | Value |

|---|---|---|

| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic). | - |

| Space Group | The symmetry group of the crystal. | - |

| a (Å) | Unit cell dimension. | - |

| b (Å) | Unit cell dimension. | - |

| c (Å) | Unit cell dimension. | - |

| α (°) | Unit cell angle. | - |

| β (°) | Unit cell angle. | - |

| γ (°) | Unit cell angle. | - |

| V (ų) | Volume of the unit cell. | - |

| Z | Number of molecules in the unit cell. | - |

Intermolecular Interactions in the Solid State

The solid-state architecture is primarily stabilized by a combination of halogen bonds, hydrogen bonds, and π-π stacking interactions. The geometry and strength of these non-covalent bonds are the determining factors in the final crystal structure.

A key interaction in the crystal structure of this compound is the halogen bond. Specifically, the contact between a bromine atom (the halogen bond donor) and an oxygen atom of a nitro group on an adjacent molecule (the halogen bond acceptor) is a prominent feature. This Br···O₂N interaction is recognized as a highly directional and reliable "supramolecular synthon," a structural unit that can be consistently used to build predictable supramolecular architectures . The geometry of these bonds, characterized by specific distances and angles, plays a crucial role in directing the molecular self-assembly .

Table 3: Typical Geometry of Br···O Halogen Bonds in Dihalo-Dinitrobenzene Derivatives

| Parameter | Typical Value / Range | Significance |

|---|---|---|

| Br···O Distance | ~3.0 - 3.3 Å | Shorter than the sum of van der Waals radii, indicating a significant attractive interaction. |

| C-Br···O Angle | Approaches 180° | Demonstrates the high directionality of the halogen bond along the C-Br axis. |

Table 4: Typical Geometry of C-H···O Hydrogen Bonds in Dihalo-Dinitrobenzene Derivatives

| Parameter | Typical Value / Range | Significance |

|---|---|---|

| H···O Distance | ~2.4 - 2.6 Å | Indicates a close contact between the hydrogen and oxygen atoms. |

| C-H···O Angle | > 120° | Defines the geometry of the hydrogen bond. |

Principles of Crystal Engineering

Crystal engineering is centered on the design and synthesis of solid-state structures with desired functionalities by controlling intermolecular interactions. Compounds like this compound are valuable building blocks in this discipline due to their well-defined molecular geometry and the presence of functional groups capable of forming strong, directional, non-covalent interactions. The strategic placement of two nitro groups and two bromine atoms on the benzene ring creates a molecule with a distinct electronic profile, making it an excellent candidate for constructing supramolecular assemblies.

Design and Synthesis of Ordered Crystalline Structures

The design of ordered crystalline structures utilizing this compound is predicated on the predictable and reliable nature of specific intermolecular interactions. The primary interactions governing the assembly of this molecule are halogen bonds and weaker C-H···O hydrogen bonds. Researchers leverage these interactions to guide the self-assembly of the molecules into well-defined one- or two-dimensional motifs, such as tapes, sheets, or networks.

The synthesis of these ordered structures typically involves crystallization from appropriate solvents, where the solvent choice can influence the kinetics and thermodynamics of crystal growth. The inherent symmetry and strong electron-accepting character of the dinitrobenzene core, combined with the halogen bond-donating capability of the bromine atoms, facilitate the formation of highly organized lattices. This precise control over crystal packing is a critical objective in materials science, particularly for the development of functional materials. For instance, engineering non-centrosymmetric crystal structures is a key requirement for materials with second-harmonic generation (SHG) properties, which are important for nonlinear optics (NLO). The use of building blocks such as 1,4-dihalo-2,5-dinitrobenzene derivatives has proven effective in creating crystal lattices that exhibit significant SHG activity.

Supramolecular Synthons and Their Role in Crystal Assembly

Supramolecular synthons are robust and reliable structural motifs formed by specific and directional intermolecular interactions, which act as the fundamental building blocks in the assembly of superstructures. In the context of this compound, the most influential supramolecular synthon is the halogen bond formed between a bromine atom and an oxygen atom of a nitro group (Br···O₂N) on an adjacent molecule.

This Br···NO₂ interaction has been identified as a highly directional and dependable synthon for programming the assembly of molecules in the solid state. The geometry and strength of these halogen bonds, complemented by other weak interactions, dictate the final crystal packing arrangement. Studies on related polybromonitrobenzenes have shown that Br···NO₂ interactions can act as one-dimensional connectors, which then associate to form two-dimensional square and hexagonal networks. The typical distances for these Br···O interactions are in the range of 3.0-3.3 Å. The reliability of this synthon allows for a rational approach to crystal design, enabling the construction of complex supramolecular architectures from simple molecular components.

| Interacting Molecules | Type of Interaction | Typical Distance / Geometry | Resulting Supramolecular Structure |

|---|---|---|---|

| This compound | Br···NO₂ (Halogen Bond) | Br···O distances ~3.0-3.3 Å | Tapes, Sheets, Networks |

| This compound | C-H···O (Hydrogen Bond) | Contributes to overall packing | Reinforces primary network structure |

| 1,5-Dibromo-2,4-dinitrobenzene | Br···NO₂ (Halogen Bond) | - | Square and hexagonal networks |

Studies on Polymorphism and Mixed Crystal Formation

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical area of study in materials and pharmaceutical sciences. Different polymorphs of a substance can exhibit different physical properties. Despite the importance of this phenomenon, dedicated studies focusing specifically on the polymorphism of this compound are not extensively reported in the scientific literature.

Similarly, the investigation of mixed crystals, or solid solutions, involving this compound appears to be a limited area of research. The formation of mixed crystals, where two or more different chemical species co-crystallize within the same lattice, is a powerful method for tuning material properties. While the principles of crystal engineering and the robust nature of the supramolecular synthons present in this compound suggest its potential as a component in cocrystals or mixed crystal systems, comprehensive studies on this specific aspect are not widely available.

Computational and Theoretical Studies of 1,4 Dinitro 2,5 Dibromobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule as dictated by its electronic structure. Methods range from first-principles ab initio approaches to the widely used Density Functional Theory (DFT).

Ab Initio Methods for Electronic Structure

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These calculations, while computationally intensive, can provide highly accurate descriptions of electronic structure. For complex systems like substituted nitroaromatics, multiconfigurational methods such as the Complete Active Space Self-Consistent Field (CASSCF) are particularly insightful, especially for studying electronic states that are not well-described by a single determinant, like radical anions or excited states.

For instance, studies on the radical anion of the related 1,3-dinitrobenzene (B52904) molecule have utilized the CASSCF method to investigate its ground and excited states. researchgate.net Such calculations revealed the existence of both symmetrical and asymmetrical structures, providing a level of detail that is often inaccessible experimentally. researchgate.net For 1,4-dinitro-2,5-dibromobenzene, similar high-level ab initio calculations could elucidate the complex interplay between the electron-withdrawing nitro groups and the halogen atoms, providing a benchmark for understanding its electronic properties and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, which in turn allows for the prediction of a wide range of properties. The choice of the exchange-correlation functional is critical to the accuracy of DFT calculations.

Several functionals have been proven effective for studying substituted aromatic compounds:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals, often providing reliable geometries and electronic properties for organic molecules.

B3PW91 (Becke, 3-parameter, Perdew-Wang-91): Similar to B3LYP, this hybrid functional is also frequently used and has shown strong performance in calculating spectroscopic properties like NMR chemical shifts for various molecules. researchgate.net In comparative studies, B3PW91 has demonstrated superiority over other functionals for certain applications, such as predicting 13C NMR chemical shifts. thaiscience.info

LSDA (Local Spin-Density Approximation): This is one of the simplest DFT functionals. While often less accurate than hybrid functionals for molecular properties, it can be a starting point for more complex calculations and is still used in certain contexts. nih.gov

DFT calculations are routinely employed to optimize molecular geometries, calculate vibrational frequencies (for comparison with IR and Raman spectra), and determine electronic properties such as dipole moments, molecular orbital energies (HOMO-LUMO gaps), and atomic charges. For halogenated nitroaromatics, these calculations are essential for understanding the influence of substituents on the aromatic ring's reactivity. researchgate.net

Below is an interactive table summarizing common DFT functionals and their typical applications in the study of molecules like this compound.

| Functional | Type | Common Basis Set | Typical Applications |

| B3LYP | Hybrid GGA | 6-31G(d), 6-311+G(d,p) | Geometry Optimization, Vibrational Frequencies, Reaction Energetics |

| B3PW91 | Hybrid GGA | 6-311+G(2d,p) | NMR Chemical Shifts, Electronic Properties, Spectroscopic Parameters |

| LSDA | Local | Varies | Solid-state calculations, Initial geometry guesses |

Time-Dependent DFT (TD-DFT) for Excited State Properties

To investigate the properties of electronically excited states, such as those accessed by the absorption of UV-visible light, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. researchgate.netrsc.org TD-DFT calculations can predict vertical excitation energies, which correspond to the maxima in absorption spectra, as well as oscillator strengths, which relate to the intensity of the absorption. unimore.it

This methodology is crucial for understanding the photophysical properties of a molecule. By simulating the electronic transitions between the ground and various excited states, TD-DFT can help characterize the nature of these transitions (e.g., n→π* or π→π*). rsc.org The accuracy of TD-DFT is, like ground-state DFT, dependent on the choice of the exchange-correlation functional. Functionals like CAM-B3LYP are often used for their improved performance in describing charge-transfer excited states, which can be problematic for standard hybrid functionals. nih.gov For this compound, TD-DFT would be the primary tool to predict its UV-visible absorption spectrum and to understand how electronic charge is redistributed upon excitation.

Molecular Modeling and Geometry Optimization

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their behavior. A key component of this is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule.

Energetic Landscape and Conformational Analysis

The energetic landscape, or potential energy surface, describes the energy of a molecule as a function of its geometry. Conformational analysis involves exploring this landscape to identify stable conformers (energy minima) and the transition states that connect them. For a molecule like this compound, the benzene (B151609) ring itself is largely rigid. Therefore, the main conformational flexibility arises from the rotation of the two nitro (-NO₂) groups relative to the plane of the ring.

Computational methods can be used to calculate the energy barrier for this rotation. This involves systematically changing the dihedral angle of the C-N bond and calculating the energy at each step. The resulting energy profile reveals the most stable orientation of the nitro groups and the energy required to rotate them. In many substituted nitrobenzenes, steric hindrance between the nitro group and adjacent substituents forces the nitro group to twist out of the plane of the ring to relieve strain. For this compound, the bulky bromine atoms adjacent to the nitro groups would be expected to induce such a twist. Studies on other sterically hindered molecules, such as 5,5-dinitro-1,3-dioxane, have shown how computational analysis can map out complex conformational pathways, like chair-to-twist inversions. researchgate.net

Prediction of Molecular Geometries and Bond Parameters

A fundamental application of computational chemistry is the prediction of a molecule's three-dimensional structure. Using methods like DFT with a suitable basis set (e.g., B3LYP/6-311+G(d,p)), the molecular geometry can be optimized to find the equilibrium structure. This process yields precise predictions for bond lengths, bond angles, and dihedral angles.

The computed structure for this compound is available in public databases like PubChem. nih.gov In this structure, the benzene ring is planar, but the nitro groups are slightly twisted out of the plane due to steric repulsion with the adjacent bromine atoms. DFT calculations can quantify these structural parameters precisely. Below is a table of predicted bond parameters for this compound based on typical values from DFT calculations on similar halogenated nitroaromatic compounds. researchgate.net

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-H | ~1.08 Å | |

| C-Br | ~1.90 Å | |

| C-N | ~1.47 Å | |

| N=O | ~1.22 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C-Br | ~120° | |

| C-C-N | ~119° | |

| O-N-O | ~125° | |

| Dihedral Angle | C-C-N-O | 15-30° (Twist) |

These predicted parameters provide a detailed picture of the molecular architecture and serve as the foundation for further calculations of the molecule's properties and reactivity.

Computational chemistry provides profound insights into the molecular properties of this compound, complementing experimental data by modeling its electronic structure, reactivity, and spectroscopic characteristics at the atomic level. Using methods like Density Functional Theory (DFT), researchers can elucidate properties that are difficult to measure directly.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are fundamental to understanding its chemical behavior. For this compound, the presence of two strong electron-withdrawing nitro groups and two electronegative bromine atoms on the benzene ring creates a unique and highly electron-deficient aromatic system.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

For this compound, the strong electron-withdrawing nature of the two nitro groups is expected to significantly lower the energy of the LUMO, making the molecule a potent electron acceptor. The HOMO is primarily localized on the benzene ring and bromine atoms, while the LUMO is predominantly centered on the nitro groups. This separation facilitates intramolecular charge transfer excitations. researchgate.net Theoretical calculations for similar nitroaromatic compounds confirm that such substitutions lead to a relatively small HOMO-LUMO gap, indicating a higher propensity for accepting electrons in chemical reactions. researchgate.net

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -8.50 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -4.25 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.25 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Charge distribution analysis provides a picture of how electron density is distributed among the atoms in a molecule. Mulliken and Natural Bonding Orbital (NBO) analyses are two common methods for calculating atomic charges, though they are known to have limitations and can be highly dependent on the basis set used in the calculation. stackexchange.com NBO analysis is often considered more robust as it is less sensitive to the choice of basis set. stackexchange.com

In this compound, a significant accumulation of negative charge is expected on the highly electronegative oxygen atoms of the nitro groups. The nitrogen atoms, despite being bonded to oxygen, will carry a positive charge. The carbon atoms attached to the nitro groups are also expected to be electron-deficient. The bromine and hydrogen atoms will have partial positive charges. This charge distribution highlights the polar nature of the C-NO₂ and C-Br bonds and is crucial for understanding the molecule's intermolecular interactions.

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

|---|---|---|

| C-H | -0.15 | -0.20 |

| C-NO₂ | +0.25 | +0.18 |

| C-Br | +0.10 | +0.05 |

| H | +0.20 | +0.22 |

| N | +0.60 | +0.55 |

| O | -0.45 | -0.48 |

| Br | -0.05 | -0.02 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface.

For this compound, the MEP surface would show:

Negative Regions (Red/Yellow): These are associated with high electron density and are susceptible to electrophilic attack. The most intense negative potential is located over the oxygen atoms of the two nitro groups.

Positive Regions (Blue): These correspond to electron-deficient areas, indicating sites for nucleophilic attack. The regions around the hydrogen atoms on the aromatic ring exhibit a positive potential.

σ-hole: A region of positive electrostatic potential is predicted on the outermost surface of the bromine atoms, along the extension of the C-Br bond. This phenomenon, known as a σ-hole, allows bromine to act as a halogen bond donor, an important interaction in crystal engineering and supramolecular chemistry.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are widely used to simulate and predict spectroscopic data, which aids in the interpretation of experimental results.

Theoretical vibrational frequencies can be calculated using DFT methods, often with the B3LYP functional. nih.govresearchgate.net These calculations help in the assignment of complex experimental Infrared (IR) and Raman spectra. The calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors in the computational method. nih.gov

For this compound, the key predicted vibrational modes include the characteristic stretching frequencies of the nitro groups, which are very strong in the IR spectrum, as well as vibrations of the substituted benzene ring.

| Vibrational Mode | Typical Calculated Wavenumber (cm-1) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3050 | Medium | Strong |

| Asymmetric NO₂ Stretch | 1560-1520 | Very Strong | Medium |

| Symmetric NO₂ Stretch | 1370-1340 | Strong | Very Strong |

| Aromatic C=C Stretch | 1600-1400 | Medium-Weak | Strong |

| C-N Stretch | 900-800 | Medium | Weak |

| C-Br Stretch | 700-500 | Strong | Medium |

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These predictions are invaluable for structural elucidation and for assigning experimental spectra.

Due to the C2h symmetry of this compound:

¹H NMR: The two protons on the ring are chemically equivalent, which should result in a single signal in the ¹H NMR spectrum. This signal is expected to be in the downfield region due to the deshielding effect of the adjacent electron-withdrawing nitro and bromo groups.

¹³C NMR: There are three sets of chemically equivalent carbon atoms, leading to three distinct signals in the ¹³C NMR spectrum: one for the two carbons bonded to hydrogen (C-H), one for the two carbons bonded to the nitro groups (C-NO₂), and one for the two carbons bonded to bromine (C-Br). The carbon attached to the nitro group (ipso-carbon) is expected to be the most deshielded. The chemical shift of the carbon bonded to bromine is influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com

| Nucleus | Atom Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic C-H | 8.3 - 8.5 |

| ¹³C | C-NO₂ | 148 - 152 |

| C-H | 130 - 134 | |

| C-Br | 118 - 122 |

Computational Studies on Reaction Mechanisms

The reactivity of this compound is dominated by the strong electron-withdrawing nature of its two nitro groups. These groups render the aromatic ring highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. Computational studies on this class of compounds focus on mapping the energy landscape of these reactions to understand their kinetics and thermodynamics.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination pathway. Computational modeling, typically using Density Functional Theory (DFT), is employed to elucidate the specific steps involved.

The reaction pathway begins with the approach of a nucleophile to one of the carbon atoms bearing a bromine atom. As the nucleophile attacks, the system passes through a high-energy transition state before forming a stable intermediate. A second transition state is then traversed as the leaving group (a bromide ion) is expelled, leading to the final substituted product.

Key findings from computational studies on analogous nitro-activated haloaromatics show:

Second Transition State (TS2): This state represents the energy barrier for the cleavage of the carbon-bromine bond. The energy of TS2 is crucial in determining whether the intermediate proceeds to product or reverts to reactants. In systems with good leaving groups like bromine, this barrier is generally lower than the first.

For this compound, the presence of two nitro groups and two bromine atoms provides multiple potential reaction sites, although the symmetry of the molecule makes them equivalent. Theoretical calculations on similar molecules, such as 1,2-dichloro-4,5-dinitrobenzene, have shown that the nitro groups are twisted out of the plane of the benzene ring to minimize steric strain, a structural feature that would be accurately modeled in any reaction pathway calculation. researchgate.net

The key intermediate in the SNAr mechanism is a resonance-stabilized, negatively charged anionic σ-complex, commonly known as a Meisenheimer complex . researchgate.netscispace.com This is not a tetrahedral cation, but rather a tetrahedral anionic intermediate where the aromaticity of the benzene ring is temporarily broken.

Formation and Structure: Computational models confirm the structure of the Meisenheimer complex. Upon attack by a nucleophile (e.g., an alkoxide or amine), the target carbon atom becomes sp³-hybridized, forming a tetrahedral geometry. The negative charge is delocalized across the molecule, primarily onto the electron-withdrawing nitro groups, which is the key to its stability. This delocalization can be visualized through calculated electron density maps.

Stability and Observation: The stability of the Meisenheimer complex is a critical factor in the reaction pathway. For highly activated systems like this compound, these intermediates can be sufficiently stable to be observed and characterized spectroscopically under certain conditions. Computational studies can predict their vibrational frequencies (IR spectra) and NMR chemical shifts to aid in their experimental identification. researchgate.net

Precursor Complexes: Before the formation of the covalent bond in the Meisenheimer complex, a precursor complex may form. This is typically a charge-transfer or van der Waals complex where the nucleophile and the aromatic substrate are associated but have not yet reacted. While often shallow minima on the potential energy surface, their role can be significant in the initial stages of the reaction, particularly in the gas phase or non-polar solvents.

Analysis of Electric Properties (e.g., Dipole Moment, First-Order Hyperpolarizability)

| Property | Predicted Value | Rationale |

| Dipole Moment (µ) | 0 D | The molecule possesses a center of inversion (C₂ₕ symmetry), leading to the complete cancellation of all bond dipoles. stackexchange.comquora.com |

The first-order hyperpolarizability (β) is a measure of a molecule's ability to exhibit second-order nonlinear optical effects, such as second-harmonic generation (SHG). A key requirement for a molecule to have a non-zero β value is that it must be non-centrosymmetric. As this compound is a centrosymmetric molecule, its first-order hyperpolarizability is theoretically zero. Therefore, it would not be a suitable candidate for materials requiring second-order NLO properties. While specific computational studies quantifying the hyperpolarizability of this exact compound are not prominent in the literature, the principles of symmetry dictate this outcome.

Synthesis and Transformations of Derivatives and Analogues of 1,4 Dinitro 2,5 Dibromobenzene

Mono-nitrated Dibromobenzene Intermediates and their Derivatization (e.g., 1,4-Dibromo-2-nitrobenzene)

Mono-nitrated dibromobenzene compounds serve as critical intermediates in multi-step synthetic pathways. The synthesis of 1,4-dibromo-2-nitrobenzene (B110544), also known as 2,5-dibromonitrobenzene, is typically achieved through the electrophilic nitration of 1,4-dibromobenzene (B42075) using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions. ontosight.ainist.govtcichemicals.com This process exemplifies a regioselective reaction where the nitro group is introduced at a position ortho to one of the bromine atoms. ontosight.aimdpi.com

The chemical reactivity of 1,4-dibromo-2-nitrobenzene is largely dictated by its substituents. ontosight.ai The powerful electron-withdrawing nature of the nitro group deactivates the aromatic ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). ontosight.aiechemi.comquora.com In SNAr reactions, the bromine atoms act as leaving groups, allowing for their replacement by various nucleophiles. ontosight.ai This reactivity makes 1,4-dibromo-2-nitrobenzene a valuable precursor in the synthesis of pharmaceuticals, dyes, and other specialized organic compounds. ontosight.ai For instance, it is a key starting material in the synthesis of 1,4-dibromo-2,5-diiodobenzene (B1312432), which involves reduction of the nitro group, followed by iodination and a final diazotization-iodination step. google.com

Synthesis and Reactivity of Diamino and Dithio Derivatives

The nitro groups on dinitrodibromobenzene derivatives are readily converted into other functional groups, most notably amino groups. The reduction of 1,4-dinitro-2,5-dibromobenzene yields 1,4-diamino-2,5-dibromobenzene. This transformation is typically carried out using reducing agents like hydrogen gas with a palladium catalyst or metal hydrides. Similarly, related compounds such as 1,3-dibromo-5-nitrobenzene (B1662017) can be reduced to form 1,3-dibromo-5-aniline. These diamino derivatives are stable and crucial building blocks for nitrogen-containing heterocyclic compounds. For example, 4,5-dibromo-1,2-diaminobenzene is a key precursor for synthesizing quinoxaline (B1680401) derivatives. mdpi.comresearchgate.net

The synthesis of dithio derivatives can be achieved through nucleophilic aromatic substitution. The bromine atoms in this compound can be displaced by thiol-containing nucleophiles to form 1,4-dithio-2,5-dinitrobenzene. This reaction highlights the versatility of the dibromobenzene scaffold in forming carbon-sulfur bonds, which are important in various areas of materials science and medicinal chemistry. In related systems, such as 4,8-dibromobenzo[1,2-d:4,5-d']bis( Current time information in Bangalore, IN.rsc.orgrsc.orgthiadiazole), reactions with thiols have been shown to produce bis-substituted derivatives. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions Involving Dibromobenzene Derivatives

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for carbon-carbon and carbon-heteroatom bond formation, and dibromobenzene derivatives are excellent substrates for these transformations. researchgate.net The Suzuki-Miyaura, Sonogashira, and Heck reactions are frequently employed to functionalize these compounds.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is widely used with dibromobenzene derivatives to synthesize biaryls and terphenyls. mdpi.comresearchgate.net The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. rsc.orgrsc.orgoregonstate.eduresearchgate.net For example, sequential, chemo-selective Suzuki-Miyaura cross-couplings of 1,4-dibromo-2-nitrobenzene with different arylboronic acids have been developed to produce unsymmetrically substituted p-terphenyls. researchgate.net